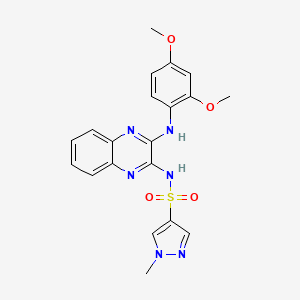

N-(3-((2,4-dimethoxyphenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

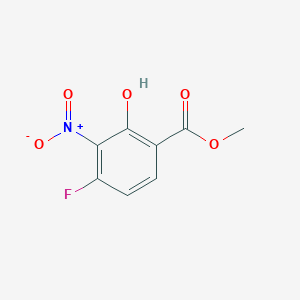

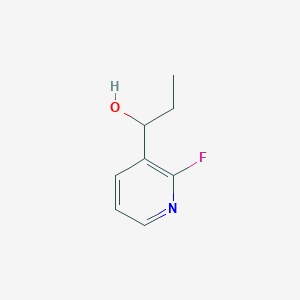

“N-(3-((2,4-dimethoxyphenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide” is a chemical compound with the molecular formula C23H22N4O4S . The average mass of this compound is 450.510 Da and its monoisotopic mass is 450.136169 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a quinoxaline core, which is a type of heterocyclic compound. This core is substituted with a dimethoxyphenyl group through an amino linkage, and a pyrazole group through a sulfonamide linkage .Physical And Chemical Properties Analysis

The compound has several notable physical and chemical properties. It has a high molecular weight of 450.510 Da , indicating that it is a relatively large molecule. It also contains several functional groups, including amines, sulfonamides, and aromatic rings, which could influence its reactivity and interactions with other molecules.Scientific Research Applications

Synthesis and Biological Activities

Sulfonamide-based compounds, including those linked with quinoxaline structures, have been extensively researched for their diverse biological activities. A study highlighted the synthesis and evaluation of polymethoxylated-pyrazoline benzene sulfonamides, investigated for their cytotoxic activities on tumor and non-tumor cell lines and inhibitory effects on carbonic anhydrase isoenzymes. Although these compounds showed less tumor selectivity compared to reference compounds, certain derivatives demonstrated potential as lead molecules for further investigations due to their selective cytotoxicity and enzyme inhibitory activities (Kucukoglu et al., 2016).

Quinoxaline Derivatives in Green Chemistry

Quinoxaline derivatives, including those fused with other heterocyclic structures, have found applications in green chemistry. An approach for the synthesis of novel quinoxaline scaffolds in water as a solvent demonstrated the potential for environmentally friendly synthesis methods. Such methods are valuable in the development of new compounds with potential applications in drug discovery and other fields of chemistry (Poomathi et al., 2015).

Antiprotozoal Activity

Studies on sulfonamides containing 8-aminoquinoline ligands have shown promising antiprotozoal activity. The synthesis of N-quinolin-8-yl-arylsulfonamides and their metal complexes revealed in vitro activity against various protozoal forms, with certain complexes showing high selective indexes against Leishmania braziliensis and Trypanosoma cruzi. This suggests that sulfonamide and quinoxaline derivatives can serve as potential leads for antiprotozoal drug development (Silva et al., 2010).

properties

IUPAC Name |

N-[3-(2,4-dimethoxyanilino)quinoxalin-2-yl]-1-methylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O4S/c1-26-12-14(11-21-26)31(27,28)25-20-19(22-15-6-4-5-7-16(15)23-20)24-17-9-8-13(29-2)10-18(17)30-3/h4-12H,1-3H3,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKHDBFPCDLLOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=C(C=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

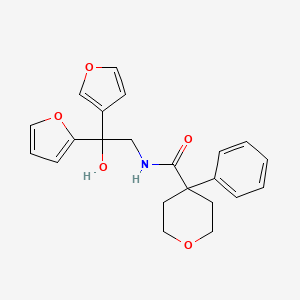

![8-(6-Methyl-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2593006.png)

![2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2593008.png)

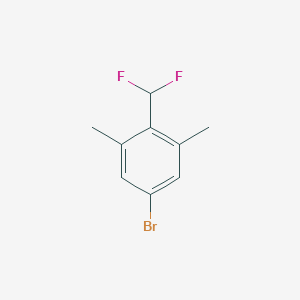

![Tert-butyl n-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate hcl](/img/structure/B2593013.png)

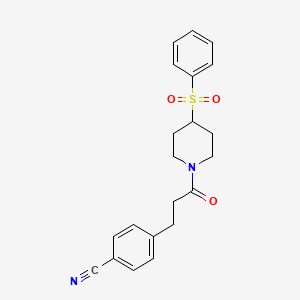

![{6,7-Dimethoxy-2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid](/img/structure/B2593018.png)

![4-fluoro-N-(2-(6-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2593019.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2593028.png)